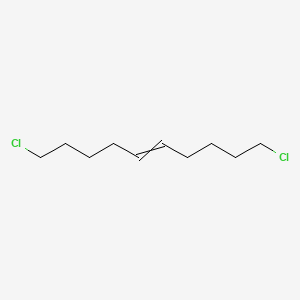
1,10-Dichlorodec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dichlorodec-5-ene is an organic compound with the molecular formula C10H18Cl2 It is a chlorinated hydrocarbon featuring a double bond at the fifth carbon and chlorine atoms at the first and tenth carbons
Preparation Methods
1,10-Dichlorodec-5-ene can be synthesized through several methods. One common approach involves the radical reduction of cis-1,10-dichlorodec-5-ene initiated by tributylstannane. This reaction produces a series of mono-, bi-, and a-cyclic compounds . The formation of the mono-cyclic compound from the alkene is particularly notable due to its readiness, which is consistent with a solvent cage effect .
Chemical Reactions Analysis
1,10-Dichlorodec-5-ene undergoes various chemical reactions, including:
Radical Reactions: The compound can participate in radical-induced cyclizations, leading to the formation of mono-, bi-, and a-cyclic compounds.
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the compound can undergo addition reactions with various reagents.
Common reagents used in these reactions include tributylstannane for radical reactions and other nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Dichlorodec-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,10-Dichlorodec-5-ene exerts its effects involves its ability to participate in radical and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in radical reactions, the compound can form stable radicals that participate in further chemical transformations.
Comparison with Similar Compounds
1,10-Dichlorodec-5-ene can be compared with other chlorinated hydrocarbons such as 1,10-dichlorodecane and 1,10-dichlorodec-5-yne. While these compounds share some similarities, this compound is unique due to the presence of the double bond at the fifth carbon, which significantly influences its reactivity and applications .
Similar Compounds
- 1,10-Dichlorodecane
- 1,10-Dichlorodec-5-yne
Properties
CAS No. |
62978-79-4 |
|---|---|
Molecular Formula |
C10H18Cl2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
1,10-dichlorodec-5-ene |
InChI |
InChI=1S/C10H18Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-2H,3-10H2 |
InChI Key |
NWQFMFYQJYVBDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC=CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


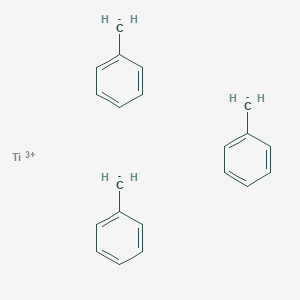
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)




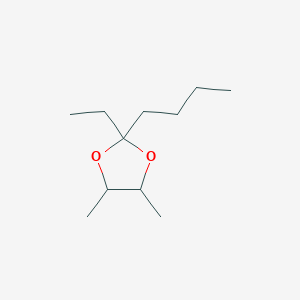
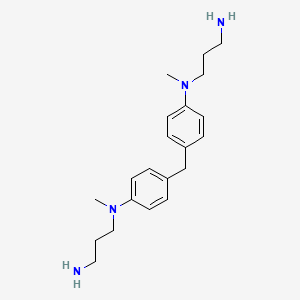
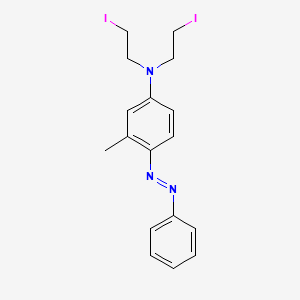
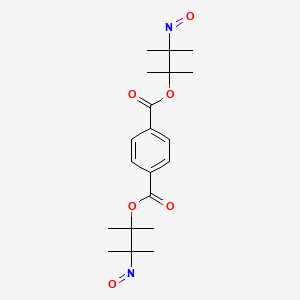

sulfanium bromide](/img/structure/B14504786.png)
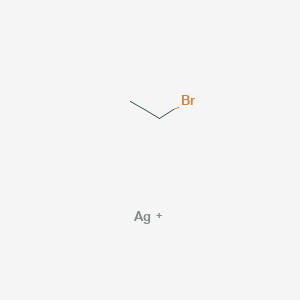
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
